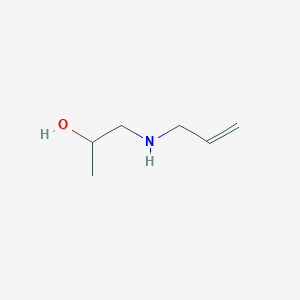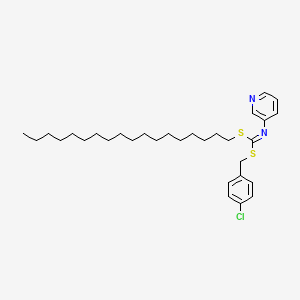
(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, an octadecyl chain, and a pyridinylcarbonimidodithioate moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with octadecylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the type of reaction and conditions used.
科学的研究の応用
(4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)methyl octadecyl 2-pyridinylcarbonimidodithioate
- (4-Chlorophenyl)methyl octadecyl 4-pyridinylcarbonimidodithioate
- (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbamate
Uniqueness
Compared to similar compounds, (4-Chlorophenyl)methyl octadecyl 3-pyridinylcarbonimidodithioate stands out due to its specific substitution pattern and the presence of the carbonimidodithioate group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
41643-24-7 |
|---|---|
分子式 |
C31H47ClN2S2 |
分子量 |
547.3 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methylsulfanyl]-1-octadecylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C31H47ClN2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-35-31(34-30-19-18-24-33-26-30)36-27-28-20-22-29(32)23-21-28/h18-24,26H,2-17,25,27H2,1H3 |
InChIキー |
FOAVMHFCDMUEKA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


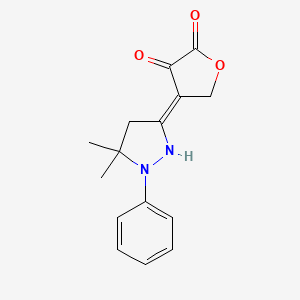
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)
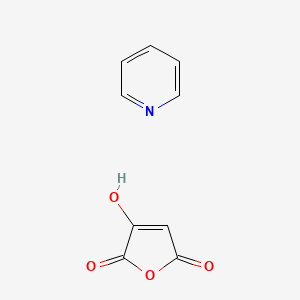
![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
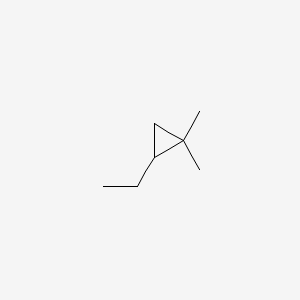
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
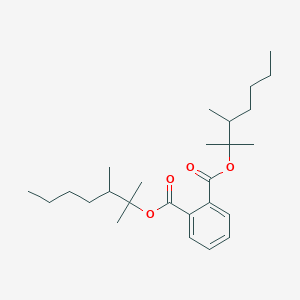

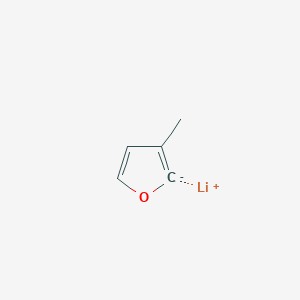

![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
